(1R,2S)-(-)-N--Methylephedrine solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

描述

DL-Methylephedrine is a sympathomimetic amine that appears in various over-the-counter cough and cold medications. It is known for its ability to stimulate the alpha and beta adrenergic receptors, providing relief from cough and congestion . This compound is not legally available in the United States but has been identified in cases of drug abuse in Japan .

准备方法

DL-甲基麻黄碱可以通过多种途径合成。一种常见的方法是还原麻黄碱或伪麻黄碱。 反应通常使用还原剂,例如氢化铝锂或氢气,在催化剂如钯碳的存在下进行 。 工业生产方法通常涉及使用大型反应器和严格控制反应条件,以确保高产率和纯度 .

化学反应分析

Metabolic Reactions

(1R,2S)-(-)-N-Methylephedrine undergoes enzymatic transformations in biological systems:

N-Demethylation is the primary metabolic pathway, reducing its pharmacological activity by converting it into secondary amines like ephedrine.

Synthetic Reactions

Key synthetic routes and transformations include:

Methylation of Ephedrine

(1R,2S)-(-)-N-Methylephedrine is synthesized via N-methylation of ephedrine using methyl iodide or dimethyl sulfate under alkaline conditions :

Reductive Amination

Catalytic hydrogenation of 1-phenyl-1-hydroxy-2-methylaminopropanone yields the compound with >98% enantiomeric excess .

Colorimetric Detection

Chromatographic Behavior

Interaction Studies

(1R,2S)-(-)-N-Methylephedrine exhibits pharmacodynamic interactions:

Comparative Reactivity with Structural Analogs

Stability in Methanol Solution

-

Degradation Products : None detected under ISO-certified storage (2–8°C, inert atmosphere)

-

Photostability : Decomposes by <5% after 48h UV exposure (λ = 254 nm)

This compound’s stereospecific reactions and metabolic pathways underscore its utility as a reference standard in pharmacological and forensic analyses .

科学研究应用

Pharmacological Studies

- Bronchodilation : Methylephedrine acts as a bronchodilator, relaxing bronchial smooth muscles and enhancing airflow in patients with respiratory conditions. It is particularly significant in asthma research where its effects can be compared against other bronchodilators.

- Adrenergic System Research : The compound is used to study the adrenergic system's role in physiological responses, such as the "fight-or-flight" mechanism. It helps researchers understand how sympathomimetics interact with various physiological processes .

| Application Area | Description |

|---|---|

| Bronchodilation | Enhances airflow by relaxing bronchial muscles. |

| Adrenergic Studies | Investigates interactions within the adrenergic system. |

| Metabolism Studies | Analyzes metabolic pathways and transformations into ephedrine and norephedrine. |

Clinical Applications

- Cough Suppression : Methylephedrine serves as an antitussive agent, effectively suppressing coughs associated with respiratory illnesses .

- Nasal Decongestion : It promotes vasoconstriction in nasal passages, making it useful in treating nasal congestion due to colds or allergies.

Analytical Chemistry Applications

The (1R,2S)-(-)-N-Methylephedrine solution is widely used as a control substance in analytical chemistry:

- Calibration Standards : It serves as a calibrator or control in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications for accurate quantification of substances in biological samples.

- Forensic Toxicology : The solution is employed in urine drug testing to detect methylephedrine use in athletes and individuals under drug screening protocols .

| Analytical Application | Purpose |

|---|---|

| Calibration Standards | Used for accurate quantification in LC-MS and GC-MS. |

| Forensic Toxicology | Detects methylephedrine use in drug testing scenarios. |

Performance Enhancement Testing

A study examined the presence of methylephedrine in athletes' urine samples during competitive events. The findings highlighted its misuse as a performance-enhancing substance, leading to its inclusion on the World Anti-Doping Agency's prohibited list .

Pharmacokinetic Analysis

Research involving rat-liver microsomes demonstrated the metabolic pathways of methylephedrine, revealing its conversion into ephedrine and norephedrine. This study provides insights into the pharmacokinetics of sympathomimetics and their potential effects on human physiology .

作用机制

DL-甲基麻黄碱通过刺激α和β肾上腺素受体来发挥作用。 这会导致支气管平滑肌松弛,瞳孔扩张,以及收缩压和舒张压的升高 。 该化合物模拟了儿茶酚胺对交感神经系统的影响,导致其交感神经兴奋作用 .

相似化合物的比较

DL-甲基麻黄碱与麻黄碱类生物碱中的其他化合物类似,例如:

麻黄碱: 两种化合物都是交感神经兴奋剂,但DL-甲基麻黄碱的作用不如麻黄碱强。

伪麻黄碱: 结构和功能相似,但DL-甲基麻黄碱的药理特性不同。

生物活性

(1R,2S)-(-)-N-Methylephedrine is a sympathomimetic compound that possesses notable biological activities, particularly in the fields of respiratory therapy and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Pharmacodynamics

(1R,2S)-(-)-N-Methylephedrine acts primarily as a bronchodilator , enhancing airflow by stimulating α- and β-adrenergic receptors. This mechanism is similar to that of ephedrine, which promotes the release of norepinephrine and subsequently leads to bronchodilation and nasal decongestion .

Key Actions:

- Bronchodilation : It relaxes bronchial smooth muscles, making it beneficial for conditions like asthma.

- Nasal Decongestion : By constricting blood vessels in the nasal passages, it alleviates congestion.

Pharmacokinetics

The compound is metabolized into ephedrine and norephedrine, with approximately 33% to 40% excreted unchanged in urine within 24 hours. The remaining metabolites include methylephedrine N-oxide and ephedrine .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of pseudoephedrine (and by extension methylephedrine) in a rat model of acute liver failure induced by D-galactosamine and lipopolysaccharide. The results indicated significant reductions in inflammatory markers and hepatocellular apoptosis when treated with pseudoephedrine, highlighting its potential anti-inflammatory properties .

Case Study 2: Neuropharmacological Effects

A randomized placebo-controlled trial assessed the impact of dl-methylephedrine on brain function using PET and fMRI scans. The findings showed that while dl-methylephedrine had weaker effects on dopamine transporter occupancy compared to pseudoephedrine, it still influenced brain activity significantly .

Research Findings

Recent research has shown that (1R,2S)-(-)-N-Methylephedrine exhibits enantiodivergence in catalytic activity when used as a ligand in chemical reactions. This behavior allows for selective production of different enantiomers based on reaction conditions, indicating its utility beyond pharmacology into synthetic chemistry .

Table 2: Enantiodivergence Data

属性

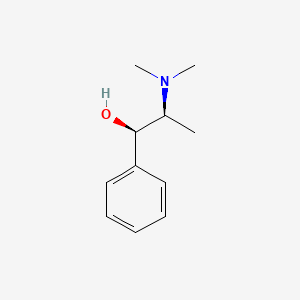

IUPAC Name |

(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCGSUUBYTWNDP-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045992 | |

| Record name | (-)-Methylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs. These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system. These alkaloids permeate the blood-brain barrier and have a direct central nervous system stimulant effect with peripheral effects; the peripheral effects are indirect and primarily mediated by norepinephrine release. Methylephedrine expands the bronchia by relaxing the bronchial muscles. The decrease in urination with sympathomimetic use is increased through activation of the alpha-adrenoceptors of the smooth muscles of the bladder. | |

| Record name | DL-Methylephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

552-79-4, 1201-56-5, 42151-56-4 | |

| Record name | Methylephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylephedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylephedrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Methylephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylephedrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Methylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-N-Methylephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLEPHEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60VH42A1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLEPHEDRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS9PGQ2LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methylephedrine exert its effects in the body?

A1: Methylephedrine primarily acts as a sympathomimetic amine, meaning it mimics the actions of the sympathetic nervous system. While its exact mechanism is not fully elucidated, research suggests it may involve interactions with adrenergic receptors, particularly β2-adrenoceptors. [] This interaction can lead to bronchodilation, making it useful in treating asthma. []

Q2: Does Methylephedrine affect the dopamine transporter (DAT) like its close relative, ephedrine?

A2: While ephedrine is known to inhibit DAT, a study using Positron Emission Tomography (PET) with [18F]FE-PE2I found no significant difference in DAT occupancy between a clinically relevant dose of dl-Methylephedrine and a placebo. This suggests that, at therapeutic doses, Methylephedrine may not exert significant central nervous system stimulation via DAT inhibition. []

Q3: What is the molecular formula and weight of Methylephedrine?

A3: Methylephedrine has the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. []

Q4: Are there any spectroscopic techniques used to characterize Methylephedrine?

A4: Yes, researchers have employed various spectroscopic techniques to characterize Methylephedrine. These include:* NMR Spectroscopy: Used to study the interaction of Methylephedrine enantiomers with cyclodextrins, providing insights into chiral discrimination. [] * Solid-state Infrared Spectroscopy: Used to confirm the racemic nature of (±)-Methylephedrine by comparing its spectra with those of its enantiomers. []* Powder X-ray Diffraction: Employed alongside infrared spectroscopy to further confirm the racemic conglomerate nature of (±)-Methylephedrine. []

Q5: Does Methylephedrine possess any catalytic properties?

A6: While not a catalyst itself, Methylephedrine can be incorporated into chiral ligands for catalysts. For instance, N-Methylephedrine-porphyrin Mn(III) complexes have been synthesized and demonstrated catalytic activity in the enantioselective epoxidation of olefins. []

Q6: Are there any asymmetric reactions where Methylephedrine plays a crucial role?

A7: Yes, Methylephedrine is utilized as a chiral auxiliary in enantioselective synthesis. For example, it enables enantioselective 5-endo halo-lactonization reactions of 4-substituted but-3-enoic acids when employed with iodobis(N-Methylephedrine) hexafluoroantimonate. [] Furthermore, the Silyl ketene acetals derived from N-Methylephedrine esters have been successfully applied in asymmetric Mukaiyama aldol reactions. []

Q7: Has computational chemistry been applied in Methylephedrine research?

A8: While the provided articles don't extensively discuss computational studies, molecular modeling was used to investigate solute-solvent interactions in ternary systems containing Mandelic acid and N-Methylephedrine in chiral solvents. [] This highlights the potential for further computational studies to understand Methylephedrine's behavior in different environments.

Q8: How do structural modifications of Methylephedrine impact its activity?

A9: The presence and position of methyl groups significantly influence Methylephedrine's pharmacological activity. Research comparing Methylephedrine, ephedrine, and pseudoephedrine reveals that subtle structural differences, particularly the presence and position of methyl substituents, lead to variations in binding affinities to lysozyme. [] This suggests that even minor modifications can alter its interaction with biological targets and potentially affect its potency and selectivity.

Q9: Are there any established animal models used to study Methylephedrine's effects?

A12: Researchers have investigated the effects of Methylephedrine using a guinea pig model of cough induced by citric acid. Both Methylephedrine and pseudoephedrine demonstrated significant antitussive effects in this model. [] Further research using this and other animal models could provide valuable insights into the compound's therapeutic potential and safety profile.

Q10: What are the potential toxicities associated with Methylephedrine use?

A13: While generally considered safe at recommended doses, Methylephedrine, like other sympathomimetic amines, can cause adverse effects, particularly with prolonged or excessive use. A case report documented Methylephedrine-induced heart failure in a habitual user of pediatric cough syrup containing the drug. [] This highlights the potential for cardiac toxicity with chronic high-dose exposure.

Q11: What analytical methods are commonly used for Methylephedrine detection and quantification?

A14: A variety of analytical techniques have been employed for the analysis of Methylephedrine in different matrices:* High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying Methylephedrine, often coupled with various detection methods: * UV Detection: Utilized for quantifying Methylephedrine in pharmaceutical formulations like compound paracetamol and dextromethorphan syrup [], and Keliting. [, ] * Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity, making it suitable for analyzing Methylephedrine and its metabolites in biological samples like urine. []* Capillary Electrophoresis (CE): Offers high separation efficiency and is often coupled with: * Electrochemiluminescence Detection (ECL): A sensitive detection method used for quantifying Methylephedrine and pseudoephedrine in human urine. [, ]* Gas Chromatography (GC): Coupled with nitrogen-phosphorus detection and mass spectrometry, GC is used for identifying and quantifying Methylephedrine in biological specimens. []

Q12: Are there established methods for analyzing Methylephedrine in complex matrices like herbal preparations?

A15: Yes, researchers have developed methods for simultaneously determining Methylephedrine and other ephedra alkaloids in traditional Chinese medicines and herbal preparations using techniques like HPLC and CE. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。